2-(2-Fluorophenyl)phenol
Overview
Description
2-(2-Fluorophenyl)phenol is an organic compound with the molecular formula C12H9FO It is a derivative of phenol where a fluorine atom is substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzene with phenol under basic conditions. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with 2-fluorophenyl halide in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(2-Fluorophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 2-Fluorophenol
- 4-Fluorophenol
- 3-Fluorophenol
- 2-Chlorophenol
- 4-Chlorophenol
Comparison: 2-(2-Fluorophenyl)phenol is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. Compared to other fluorophenols, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-fluorophenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSMAROLRDDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323105 | |
Record name | 2'-Fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439-80-5 | |
Record name | NSC403044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.